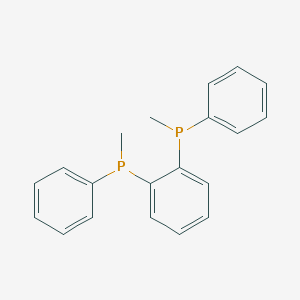
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene: is a chiral diphosphine ligand used in coordination chemistry. It is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications.
Métodos De Preparación
The synthesis of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene typically involves the reaction of methylphenylphosphine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis for various industrial processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism by which (1S,2S)-(-)-Bis(methylphenylphosphino)benzene exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparación Con Compuestos Similares
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is unique due to its chiral nature and ability to form stable complexes with a wide range of metal ions. Similar compounds include:
®-(+)-Bis(methylphenylphosphino)benzene: The enantiomer of this compound.
Bis(diphenylphosphino)benzene: A related diphosphine ligand with different substituents on the phosphine groups.
Bis(methylphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a benzene ring.
These compounds share some properties with this compound but differ in their specific applications and reactivity.
Propiedades
Número CAS |
72150-63-1 |
|---|---|
Fórmula molecular |
C20H20P2 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
Clave InChI |
FPIZGUWCFGIXQX-UHFFFAOYSA-N |
SMILES canónico |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)


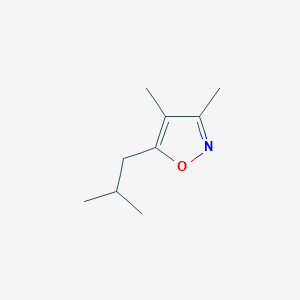

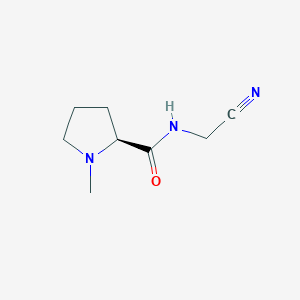


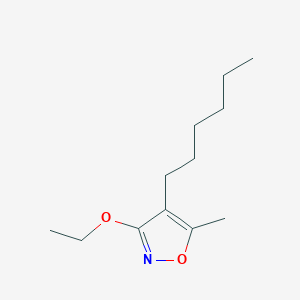
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
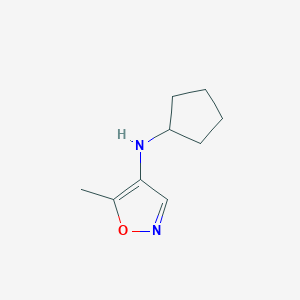

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
